molecular formula C25H25NO2 B14247201 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate CAS No. 185031-90-7

2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate

Cat. No.: B14247201
CAS No.: 185031-90-7
M. Wt: 371.5 g/mol
InChI Key: MERLDFPVFBKKIO-UHFFFAOYSA-N
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Description

2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a prop-2-enoate group attached to a phenyl ring, which is further substituted with a bis(4-methylphenyl)amino group. The presence of these functional groups imparts specific chemical reactivity and potential utility in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate typically involves the following steps:

    Formation of the Amino Intermediate: The initial step involves the synthesis of 4-[Bis(4-methylphenyl)amino]benzaldehyde. This can be achieved by reacting 4-methylbenzenamine with 4-methylbenzaldehyde under acidic conditions.

    Condensation Reaction: The amino intermediate is then subjected to a condensation reaction with ethyl acrylate in the presence of a base such as sodium ethoxide. This results in the formation of the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate involves its interaction with specific molecular targets, depending on its application. For instance, in organic electronics, the compound acts as a donor-acceptor molecule, facilitating charge transfer processes. In biological systems, its derivatives may interact with cellular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which impart distinct chemical reactivity and potential applications. Its combination of aromatic and aliphatic functional groups makes it versatile for various synthetic and industrial applications.

Properties

CAS No.

185031-90-7

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethyl prop-2-enoate

InChI

InChI=1S/C25H25NO2/c1-4-25(27)28-18-17-21-9-15-24(16-10-21)26(22-11-5-19(2)6-12-22)23-13-7-20(3)8-14-23/h4-16H,1,17-18H2,2-3H3

InChI Key

MERLDFPVFBKKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCOC(=O)C=C

Origin of Product

United States

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